8-Bromo-2-methylquinoline

Description

The exact mass of the compound 8-Bromo-2-methylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Bromo-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

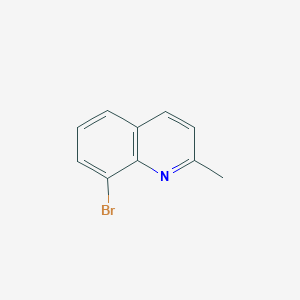

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPRZSFQSOEDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405818 | |

| Record name | 8-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61047-43-6 | |

| Record name | 8-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Bromo-2-methylquinoline CAS number and properties

An In-depth Technical Guide to 8-Bromo-2-methylquinoline

This technical guide provides a comprehensive overview of 8-Bromo-2-methylquinoline, a key heterocyclic compound for professionals in research, chemical synthesis, and drug development. It details the molecule's physicochemical properties, synthesis protocols, and significant applications.

Core Compound Identification

8-Bromo-2-methylquinoline, also known as 8-Bromoquinaldine, is a substituted quinoline derivative.[1][2] The presence of a bromine atom at the 8-position and a methyl group at the 2-position of the quinoline ring system imparts specific reactivity, making it a valuable intermediate in various synthetic applications.[1]

| Identifier | Value | Reference |

| CAS Number | 61047-43-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈BrN | [1][2][3] |

| Synonyms | 8-Bromoquinaldine | [1][2] |

| IUPAC Name | 8-bromo-2-methylquinoline | [3] |

| InChIKey | GQPRZSFQSOEDNV-UHFFFAOYSA-N | [3] |

| SMILES | CC1=NC2=C(Br)C=CC=C2C=C1 | [2][3] |

Physicochemical and Spectroscopic Properties

The compound is typically a white to light yellow crystalline powder.[1] Its properties make it suitable for various organic reactions, and its structure has been confirmed by X-ray crystallography.[1][5]

Table 2.1: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 222.09 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 66 - 70 °C | [1] |

| Boiling Point | 132 °C at 0.1 mmHg | [1][6] |

| Purity | ≥ 98% (GC) |[1][2] |

Table 2.2: Computational and Spectroscopic Data

| Property | Value | Reference |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [2] |

| logP | 3.30572 | [2] |

| ¹H NMR (CDCl₃, 400 MHz) δ | 2.82 (s, 3H, CH₃), 7.33 (m, 2H, quinoline 3,6-H), 7.73 (dd, J=8.0 Hz, J=1.2 Hz, 1H, quinoline 7-H), 8.02 (m, 2H, quinoline 4,5-H) | [5][7] |

| Crystal System | Monoclinic | [5] |

| π-π Stacking Distance | 3.76 Å |[5][8] |

Synthesis of 8-Bromo-2-methylquinoline

The synthesis of 8-Bromo-2-methylquinoline is commonly achieved through a cyclization reaction involving o-bromoaniline and a carbonyl compound. One established method is a modified Skraup synthesis.

Experimental Protocol: Cyclization of o-Bromoaniline

A detailed protocol for the synthesis of 8-Bromo-2-methylquinoline has been reported, involving the reaction of o-bromoaniline with crotonaldehyde in the presence of an oxidizing agent and a catalyst.[5][7]

-

Preparation of Reactant Solution : A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is prepared and heated to reflux.[5]

-

Addition of Reagents : A mixture of crotonaldehyde (0.06 mol) and an oxidizing agent such as 2-bromonitrobenzene (0.01 mol) is added slowly to the refluxing solution over 1 hour.[5]

-

Reaction : The mixture is stirred at 100 °C (373 K) for an additional 2.5–3.5 hours.[5][7]

-

Catalyst Addition : An equimolar amount of anhydrous ZnCl₂ is added, and the mixture is stirred vigorously for 30 minutes.[5]

-

Work-up and Isolation : The reaction mixture is cooled in an ice bath. The resulting crude solid is filtered and washed with 2-propanol.[5]

-

Purification : The solid is dissolved in water and neutralized with a concentrated ammonia solution to a pH of 8. The product precipitates and is collected by filtration, air-dried, and can be further purified by recrystallization from ethanol to obtain a grey or white solid.[5][6] The reported yield is approximately 52-54%.[5][6]

Applications in Research and Drug Development

8-Bromo-2-methylquinoline is a versatile building block in medicinal chemistry and materials science due to its unique reactivity.[1] The bromine atom at the C8 position serves as a functional handle for introducing diverse molecular fragments, typically through palladium-catalyzed cross-coupling reactions.

-

Pharmaceutical and Medicinal Chemistry : It is a key intermediate in the synthesis of complex, biologically active compounds.[1] Quinoline derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][9] This compound is specifically noted for its role as a precursor in the development of potential anti-cancer agents.[1]

-

Materials Science : The quinoline scaffold is of interest in the development of organic electronic materials. 8-Bromo-2-methylquinoline has shown potential as a building block for organic light-emitting diodes (OLEDs) and other electronic materials.[1]

-

Chemical Synthesis : It is used in the preparation of more complex molecules, such as fluorescent probes for biological imaging, which are crucial tools in drug discovery.[1] It can also act as a ligand for the preparation of metal complexes.[10]

Safety and Handling

According to GHS classifications, 8-Bromo-2-methylquinoline is considered a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[3] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[3] It should be stored at room temperature.[1][2]

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-BROMO-2-METHYL-QUINOLINE | 61047-43-6 [chemicalbook.com]

- 7. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]

- 8. 8-Bromo-2-methyl-quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]

- 10. 8-Bromo-2-methylquinoline | 61047-43-6 | FB168383 [biosynth.com]

Crystal Structure of 8-Bromo-2-methylquinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 8-bromo-2-methylquinoline, an important intermediate in the pharmaceutical industry. The document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by a summary of the experimental protocols for its synthesis and single-crystal X-ray diffraction analysis.

Crystallographic and Experimental Data

The crystal structure of 8-bromo-2-methylquinoline has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the crystal data, data collection, and refinement parameters is provided in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value[1] |

| Empirical Formula | C₁₀H₈BrN |

| Formula Weight | 222.08 |

| Temperature | 291 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 5.0440 (17) Å |

| b | 13.467 (4) Å |

| c | 13.391 (4) Å |

| α | 90° |

| β | 97.678 (4)° |

| γ | 90° |

| Volume | 901.4 (5) ų |

| Z | 4 |

| Calculated Density | 1.636 Mg/m³ |

| Absorption Coefficient | 4.50 mm⁻¹ |

| F(000) | 440 |

| Data Collection | |

| Diffractometer | Bruker SMART APEX CCD |

| Theta range for data collection | 2.36 to 25.99° |

| Reflections collected | 4668 |

| Independent reflections | 1765 [R(int) = 0.156] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1765 / 0 / 110 |

| Goodness-of-fit on F² | 1.01 |

| Final R indices [I>2sigma(I)] | R1 = 0.071, wR2 = 0.195 |

| R indices (all data) | R1 = 0.125, wR2 = 0.231 |

| Largest diff. peak and hole | 0.88 and -0.91 e.Å⁻³ |

Molecular Geometry

The molecular structure of 8-bromo-2-methylquinoline is characterized by the quinoline ring system, which consists of a benzene ring fused to a pyridine ring. The dihedral angle between the two six-membered rings of the quinoline system is a mere 0.49 (16)°, indicating a nearly planar conformation.[1][2] In the crystal packing, molecules are arranged in a face-to-face fashion, stabilized by π-π stacking interactions.[1] The centroid-centroid distance between the benzene and pyridine rings of adjacent molecules is 3.76 Å.[1][2] No classical hydrogen bonds are observed in the crystal structure.[1][2]

Experimental Protocols

The synthesis and crystallization of 8-bromo-2-methylquinoline, followed by its structural determination, involves a multi-step process.

Synthesis and Crystallization Workflow

Synthesis of 8-Bromo-2-methylquinoline

A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) was heated to reflux.[1] A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) was then slowly added with stirring over a period of one hour. The reaction mixture was subsequently stirred at 373 K for an additional 2.5 hours. Following this, an equimolar amount of anhydrous ZnCl₂ was added with vigorous stirring for 30 minutes. After the reaction was complete, the solution was cooled in an ice bath. The resulting crude brown solid was filtered, washed with 2-propanol, dissolved in water, and neutralized with a concentrated NH₃·H₂O solution to a pH of 8. After cooling, filtration, and air-drying, the final product was obtained as a grey solid with a yield of 52.0% and a melting point of 342–343 K.[1]

Crystal Growth

Single crystals of 8-bromo-2-methylquinoline suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the synthesized compound at room temperature.[1]

X-ray Data Collection and Structure Solution

A suitable crystal with dimensions 0.36 × 0.31 × 0.28 mm was selected for X-ray diffraction analysis.[1] Data were collected on a Bruker SMART APEX CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 291 K.[1] A multi-scan absorption correction was applied using SADABS.[1] The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms were positioned geometrically and refined as riding atoms.[1]

Logical Relationship of Analysis

References

8-Bromo-2-methylquinoline molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides the core physicochemical properties of 8-Bromo-2-methylquinoline, a heterocyclic compound often utilized as a building block in organic synthesis and medicinal chemistry.

Physicochemical Properties

The fundamental molecular properties of 8-Bromo-2-methylquinoline are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [1][2][3][4] |

| Molecular Weight | 222.08 g/mol | [1][2][3] |

| Synonyms | 8-Bromoquinaldine | [1][4] |

| CAS Number | 61047-43-6 | [1][2][4][5] |

Note on Advanced Data Requirements: The request for detailed experimental protocols and signaling pathway diagrams is acknowledged. However, these elements are not applicable to the fundamental physicochemical properties of a single, well-defined chemical compound like 8-Bromo-2-methylquinoline. Such protocols and diagrams are relevant for biological processes, multi-step synthetic routes, or complex system interactions, none of which are inherent to the molecular weight and formula of the compound itself.

References

Synthesis of 8-Bromo-2-methylquinoline from 2-Bromoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 8-bromo-2-methylquinoline, a significant intermediate in the pharmaceutical industry, starting from 2-bromoaniline. The document details a robust experimental protocol based on the Doebner-von Miller reaction, presents key quantitative data, and visualizes the synthetic pathway and experimental workflow.

Introduction

8-Bromo-2-methylquinoline is a crucial building block in the synthesis of various biologically active compounds. Its quinoline core is a prevalent scaffold in medicinal chemistry. The synthesis route starting from readily available 2-bromoaniline is an efficient and established method for producing this intermediate. This guide focuses on a well-documented procedure analogous to the Skraup and Doebner-von Miller reactions, which involve the cyclization of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.

Synthetic Pathway

The synthesis of 8-bromo-2-methylquinoline from 2-bromoaniline is achieved through a one-pot reaction that proceeds via a mechanism related to the classic Skraup and Doebner-von Miller quinoline syntheses.[1][2][3] In this specific application, 2-bromoaniline is reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

The reaction commences with the Michael addition of the aniline to the α,β-unsaturated aldehyde, followed by cyclization, dehydration, and subsequent oxidation to yield the aromatic quinoline ring system.[4][5]

Figure 1: Synthetic pathway for 8-bromo-2-methylquinoline.

Experimental Protocol

The following detailed experimental protocol is adapted from established literature procedures.[6][7]

Materials:

-

2-bromoaniline

-

Boric acid

-

18% Hydrochloric acid

-

Crotonaldehyde

-

2-Bromonitrobenzene (oxidizing agent)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

2-Propanol

-

Concentrated Ammonia solution (NH₃·H₂O)

-

Ethanol

Procedure:

-

A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux in a suitable reaction vessel.[6]

-

A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is slowly added to the refluxing solution with stirring over a period of 1 hour.[6]

-

The reaction mixture is subsequently stirred at 100°C (373 K) for an additional 2.5 hours.[6]

-

An equimolar amount of anhydrous ZnCl₂ is then added, and the mixture is stirred vigorously for 0.5 hours.[6]

-

After the reaction is complete, the solution is cooled in an ice bath.

-

The crude brown solid product is collected by filtration and washed with 2-propanol.[6]

-

The solid is then dissolved in water and neutralized with a concentrated ammonia solution to a pH of 8.[6]

-

The precipitated product is cooled, filtered, and air-dried to yield 8-bromo-2-methylquinoline as a grey solid.[6]

-

Crystals suitable for X-ray analysis can be obtained by slow evaporation from an ethanol solution at room temperature.[6]

Quantitative Data

The following table summarizes the key quantitative data obtained from the synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Bromoaniline | 0.05 mol | [6] |

| Crotonaldehyde | 0.06 mol | [6] |

| Product | ||

| Yield | 52.0% | [6] |

| Melting Point | 69-71 °C (342–343 K) | [6][7] |

| Molecular Formula | C₁₀H₈BrN | [6][8] |

| Molecular Weight | 222.08 g/mol | [6][8] |

Analytical Data

The structure of the synthesized 8-bromo-2-methylquinoline can be confirmed by spectroscopic methods.

| Analysis | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ: 2.82 (s, 3H, CH₃), 7.33 (m, 2H, quinoline 3,6-H), 7.73 (dd, J=8.0 Hz, J=1.2 Hz, 1H, quinoline 7-H), 8.02 (m, 2H, quinoline 4,5-H)[6][7] |

| Crystal Data | Monoclinic, a = 5.0440 (17) Å, b = 13.467 (4) Å, c = 13.391 (4) Å, β = 97.678 (4)°[6] |

Experimental Workflow

The logical flow of the synthesis and purification process is outlined in the diagram below.

References

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. iipseries.org [iipseries.org]

- 6. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]

- 8. 8-Bromo-2-methylquinoline | 61047-43-6 | FB168383 [biosynth.com]

1H NMR and 13C NMR spectral data for 8-Bromo-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 8-Bromo-2-methylquinoline. The information contained herein is essential for the structural elucidation, purity assessment, and quality control of this important chemical intermediate in various research and development applications, including drug discovery.

Chemical Structure and Numbering

The chemical structure of 8-Bromo-2-methylquinoline is depicted below, with the standard IUPAC numbering system for the quinoline ring. This numbering is used for the assignment of NMR signals.

Caption: Chemical structure of 8-Bromo-2-methylquinoline with atom numbering.

Experimental Protocols

The provided ¹H NMR data was acquired according to the following experimental parameters.

Instrumentation: Bruker SMART APEX CCD diffractometer.[1] Solvent: Deuterated chloroform (CDCl₃).[1] Spectrometer Frequency: 400 MHz.[1] Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

A general procedure for acquiring ¹³C NMR spectra of quinoline derivatives involves dissolving 20-50 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The spectrum is typically recorded on a 100 or 125 MHz spectrometer with proton decoupling.

¹H NMR Spectral Data

The experimental ¹H NMR spectral data for 8-Bromo-2-methylquinoline is summarized in the table below.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.02 | m | - | 2H | H-4, H-5 |

| 7.73 | dd | 8.0, 1.2 | 1H | H-7 |

| 7.33 | m | - | 2H | H-3, H-6 |

| 2.82 | s | - | 3H | -CH₃ |

¹³C NMR Spectral Data (Predicted)

As of the date of this document, publicly available, experimentally determined ¹³C NMR data for 8-Bromo-2-methylquinoline could not be located. The following table presents predicted chemical shifts based on known substituent effects on the quinoline ring system. The chemical shifts of quinoline are used as a baseline, and the expected shifts due to the bromo and methyl substituents are applied. These values are for estimation purposes and should be confirmed by experimental data.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~127 |

| C-7 | ~128 |

| C-8 | ~120 (ipso-carbon attached to Br) |

| C-8a | ~147 |

| -CH₃ | ~25 |

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a chemical compound like 8-Bromo-2-methylquinoline.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Signaling Pathway Visualization (Conceptual)

The following diagram provides a conceptual representation of how NMR spectroscopy probes the chemical environment of atomic nuclei within a molecule.

Caption: Conceptual pathway from external magnetic field to the final NMR spectrum.

References

An In-depth Technical Guide to the Solubility of 8-Bromo-2-methylquinoline in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 8-Bromo-2-methylquinoline, a significant intermediate in the pharmaceutical industry, in various organic solvents. Due to the limited availability of direct quantitative solubility data for 8-Bromo-2-methylquinoline in peer-reviewed literature, this document provides solubility data for a closely related structural isomer, 6-Bromo-2-methylquinoline, to serve as a valuable reference. Furthermore, a detailed, generalized experimental protocol for determining the solubility of quinoline derivatives is presented to facilitate further research. The guide also includes a schematic representation of a common synthesis workflow for 8-Bromo-2-methylquinoline.

Data Presentation: Solubility of 6-Bromo-2-methylquinoline

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) x 10² |

| Toluene | 323.15 | 3.318 |

| Ethyl Acetate | 323.15 | 2.991 |

| Acetone | 323.15 | 2.764 |

| Acetonitrile | 323.15 | 2.528 |

| N,N-Dimethylformamide (DMF) | 323.15 | 2.220 |

| n-Propanol | 323.15 | 0.914 |

| Isopropanol | 323.15 | 0.812 |

| Ethanol | 323.15 | 0.390 |

| Methanol | 323.15 | 0.100 |

| Water | 323.15 | 0.003 |

Experimental Protocols: Determination of Solubility

The following is a generalized experimental protocol for the determination of the solubility of a quinoline derivative, such as 8-Bromo-2-methylquinoline, in an organic solvent. This method is based on the widely used shake-flask method.

1. Materials and Equipment:

-

8-Bromo-2-methylquinoline (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 8-Bromo-2-methylquinoline to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.

-

Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered sample to a known volume with the same organic solvent.

-

-

Quantification:

-

Prepare a series of standard solutions of 8-Bromo-2-methylquinoline of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions to determine the concentration of dissolved 8-Bromo-2-methylquinoline.

-

-

Calculation of Solubility:

-

From the concentration obtained from the calibration curve and the dilution factor, calculate the solubility of 8-Bromo-2-methylquinoline in the solvent at the specified temperature.

-

Solubility is typically expressed in mg/mL, g/L, or as a mole fraction.

-

Mandatory Visualization: Synthesis of 8-Bromo-2-methylquinoline

The following diagram illustrates a common synthetic workflow for producing 8-Bromo-2-methylquinoline.

Caption: A generalized workflow for the synthesis of 8-Bromo-2-methylquinoline.

References

An In-depth Technical Guide to the Core Starting Materials for 8-Bromo-2-methylquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key starting materials and synthetic pathways for the preparation of 8-Bromo-2-methylquinoline, a significant intermediate in the pharmaceutical and material science sectors. This document outlines the primary synthetic routes, presents detailed experimental protocols, and summarizes quantitative data to facilitate research and development.

Introduction

8-Bromo-2-methylquinoline is a substituted quinoline derivative with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and fluorescent probes.[1] The strategic introduction of a bromine atom at the 8-position and a methyl group at the 2-position of the quinoline core allows for diverse subsequent chemical modifications. The selection of an appropriate synthetic strategy is paramount and is largely dictated by the availability and cost of the key starting materials.

Primary Synthetic Pathways and Key Starting Materials

The synthesis of 8-Bromo-2-methylquinoline predominantly proceeds via established quinoline synthesis methodologies, most notably the Doebner-von Miller reaction or a similar cyclization approach. These methods generally involve the reaction of a substituted aniline with an α,β-unsaturated carbonyl compound.

The most direct and commonly cited route to 8-Bromo-2-methylquinoline involves the reaction of 2-bromoaniline with crotonaldehyde .[2][3] This approach is efficient as it directly introduces the desired substituents onto the quinoline ring system in a single cyclization step.

An alternative conceptual approach, while not directly leading to the target molecule but illustrating the synthesis of a key precursor type, is the Skraup synthesis. For instance, the synthesis of the related 8-bromo-6-methylquinoline starts with p-toluidine, which is first converted to 2-bromo-4-methylaniline through a sequence of acetylation, bromination, and hydrolysis.[4] This highlights that substituted anilines are the cornerstone for building the quinoline core.

Therefore, the primary and most crucial starting materials for the synthesis of 8-Bromo-2-methylquinoline are:

-

2-Bromoaniline : This provides the benzene ring and the nitrogen atom for the quinoline core, with the bromine atom pre-positioned at the correct location.

-

Crotonaldehyde : This four-carbon α,β-unsaturated aldehyde serves as the source for the pyridine ring of the quinoline system, including the methyl group at the 2-position.

Quantitative Data Summary

The following table summarizes the quantitative data for the key reaction to produce 8-Bromo-2-methylquinoline.

| Product | Starting Material 1 | Starting Material 2 | Oxidizing Agent | Moderator | Yield (%) | Melting Point (°C) | Reference |

| 8-Bromo-2-methylquinoline | 2-Bromoaniline | Crotonaldehyde | 2-Nitrobromobenzene | Boric Acid, HCl | 52.0 | 69-71 | [2][3] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 8-Bromo-2-methylquinoline based on the Doebner-von Miller reaction.

Synthesis of 8-Bromo-2-methylquinoline from 2-Bromoaniline and Crotonaldehyde [2][3]

Materials:

-

2-Bromoaniline (o-bromoaniline)

-

Crotonaldehyde

-

2-Nitrobromobenzene (oxidizing agent)

-

Boric Acid (moderator)

-

18% Hydrochloric Acid (solvent and catalyst)

-

Anhydrous Zinc Chloride (optional, catalyst)

-

Concentrated Ammonia Solution

-

2-Propanol (for washing)

-

Ethanol (for recrystallization)

Procedure:

-

A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is prepared in a suitable reaction vessel.[2]

-

The solution is heated to reflux.[2]

-

A mixture of crotonaldehyde (0.06 mol) and 2-nitrobromobenzene (0.01 mol) is added slowly to the refluxing solution with stirring over a period of 1 hour.[2]

-

The reaction mixture is then stirred at 100°C (373 K) for an additional 2.5 hours.[2]

-

An equimolar amount of anhydrous ZnCl₂ can be added with vigorous stirring for 0.5 hours to facilitate the reaction.[2]

-

After the reaction is complete, the solution is cooled in an ice bath.[2]

-

The crude brown solid that precipitates is filtered and washed with 2-propanol.[2]

-

The solid is then dissolved in water and neutralized with a concentrated ammonia solution to a pH of 8.[2]

-

The resulting precipitate is filtered, air-dried, to obtain the crude product.[2]

-

The final product, 8-Bromo-2-methylquinoline, can be purified by recrystallization from ethanol.[2]

Diagrams

Logical Workflow for the Synthesis of 8-Bromo-2-methylquinoline

Caption: General workflow for the synthesis of 8-Bromo-2-methylquinoline.

Signaling Pathway: Doebner-von Miller Reaction Mechanism

Caption: Key steps in the Doebner-von Miller synthesis of 8-Bromo-2-methylquinoline.

References

IUPAC name and synonyms for 8-Bromo-2-methylquinoline

An In-depth Technical Guide to 8-Bromo-2-methylquinoline

This technical guide provides a comprehensive overview of 8-Bromo-2-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis protocols, and potential applications, supported by experimental data and visual workflows.

The formal IUPAC name for this compound is 8-bromo-2-methylquinoline .[2] It is also widely known by its common synonym, 8-Bromoquinaldine .[1][3] The compound is registered under the CAS Number 61047-43-6 .[1][2][3]

A variety of other identifiers and synonyms are used in chemical databases and commercial listings, including:

-

DTXSID40405818[2]

The relationship between these identifiers can be visualized as follows:

References

An In-depth Technical Guide to the Safety and Hazards of 8-Bromo-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and hazard information for 8-Bromo-2-methylquinoline, a key intermediate in pharmaceutical and materials science research. The following sections detail its hazard classification, safe handling procedures, emergency response, and toxicological properties, compiled from available safety data sheets and chemical databases.

Section 1: GHS Hazard Identification and Classification

8-Bromo-2-methylquinoline is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin and eye irritation.[1]

Table 1: GHS Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

Source: European Chemicals Agency (ECHA) C&L Inventory[1]

Table 2: GHS Label Elements

| Element | Information |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] |

| Precautionary Statements | Prevention: P264: Wash hands and any exposed skin thoroughly after handling.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] Response: P302+P352: IF ON SKIN: Wash with plenty of water.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P332+P317: If skin irritation occurs: Get medical help.[1][2] P337+P317: If eye irritation persists: Get medical help.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1][2] |

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of 8-Bromo-2-methylquinoline is crucial for its safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈BrN[1][3] |

| Molecular Weight | 222.08 g/mol [1][3] |

| Appearance | White solid (may vary) |

| Boiling Point | 132°C at 0.1 mmHg[4] |

| Storage Temperature | Room temperature[3] |

Section 3: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Handling:

-

Handle in a well-ventilated place, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][5]

-

Avoid contact with skin and eyes.[2]

-

Wear suitable protective clothing, including gloves and eye/face protection.[2][5]

-

Avoid formation of dust and aerosols.[2]

-

Keep away from heat and sources of ignition.[7]

Storage:

-

Keep in a dry, cool, and well-ventilated place.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[8]

Section 4: Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are critical for preventing exposure.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum).[5] Chemical splash goggles are required when handling solutions.[5] A face shield should be worn over goggles for splash hazards.[5] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[5] |

| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[5] For extended contact or handling of solutions, consider double-gloving or using thicker, chemical-resistant gloves.[5] | Prevents skin contact, which can lead to irritation.[5] |

| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned.[5] An additional chemical-resistant apron may be necessary for larger quantities. | Protects skin and personal clothing from spills and contamination.[5] |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[5] If engineering controls are insufficient, a respirator may be required after a formal risk assessment. | Avoids respiratory tract irritation from dust or vapors.[5] |

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[2][8]

-

Eyewash stations and safety showers should be close to the workstation location.[8]

Section 5: First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Table 5: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[9] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[9] Wash the affected area with soap and water.[10] Get medical attention if irritation occurs.[8] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do.[8] Continue rinsing.[8] Obtain medical aid immediately.[9] |

| Ingestion | Do NOT induce vomiting without medical advice.[9] Rinse mouth with water.[9] Call a physician or poison control center immediately.[11] |

Section 6: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment.[2] Ensure adequate ventilation.[2] Keep unnecessary personnel away.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Sweep up or absorb with inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[2][8]

Section 7: Toxicological Information

The toxicological properties of 8-Bromo-2-methylquinoline have not been fully investigated.[8] However, based on its GHS classification, it is known to cause skin and serious eye irritation.[1] Data for structurally similar compounds suggest potential for respiratory irritation as well.[12]

Table 6: Summary of Toxicological Effects

| Effect | Description |

| Acute Toxicity | Data not available. Handled as potentially harmful. |

| Skin Corrosion/Irritation | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |

| Respiratory/Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| STOT-Single Exposure | May cause respiratory irritation (based on similar compounds).[12] |

| STOT-Repeated Exposure | No data available. |

| Aspiration Hazard | No data available. |

Section 8: Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 8-Bromo-2-methylquinoline are not publicly available in the cited safety data sheets. Toxicological evaluations are typically conducted following standardized OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals. For instance, skin irritation studies would generally follow OECD Guideline 404 (Acute Dermal Irritation/Corrosion), and eye irritation studies would follow OECD Guideline 405 (Acute Eye Irritation/Corrosion).

Section 9: Visualized Workflows

The following diagrams illustrate key safety and response workflows when handling 8-Bromo-2-methylquinoline.

Caption: Emergency response workflow for exposure to 8-Bromo-2-methylquinoline.

Caption: Standard workflow for the safe handling of 8-Bromo-2-methylquinoline.

References

- 1. 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. 8-BROMO-2-METHYL-QUINOLINE | 61047-43-6 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. concawe.eu [concawe.eu]

- 11. fishersci.fr [fishersci.fr]

- 12. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the fields of medicinal chemistry and drug development. First identified in the 19th century, its versatile structure has given rise to a vast array of synthetic methodologies and a pharmacopeia of derivatives with profound impacts on human health. This in-depth technical guide provides a comprehensive overview of the discovery and history of quinoline derivatives, from their initial isolation to their modern applications as targeted therapeutics. It includes detailed experimental protocols for key syntheses, quantitative data for comparative analysis, and visualizations of critical signaling pathways to serve as a vital resource for professionals in the field.

The Dawn of an Era: Discovery and Early Synthesis of the Quinoline Core

The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar.[1] However, it was the development of synthetic methods in the late 19th century that truly unlocked the potential of this heterocyclic system. These classical named reactions remain fundamental to the construction of the quinoline core.

The Skraup Synthesis (1880)

One of the earliest and most direct methods for synthesizing quinoline itself is the Skraup synthesis, developed by Czech chemist Zdenko Hans Skraup.[2] This reaction involves the heating of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3] The reaction is notoriously exothermic and requires careful control.[4]

Experimental Protocol: Skraup Synthesis of Quinoline

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate (as a moderator).

-

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, carefully add aniline, glycerol, and ferrous sulfate heptahydrate.

-

Slowly and with constant stirring, add concentrated sulfuric acid to the mixture.

-

Gently heat the mixture in an oil bath. The reaction will become exothermic.

-

Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Perform steam distillation to isolate the crude quinoline.

-

Separate the quinoline layer from the aqueous layer in the distillate. The fraction boiling at 235-237°C is collected.[4]

-

The Friedländer Synthesis (1882)

Discovered by German chemist Paul Friedländer, this versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically another ketone.[5][6] The reaction can be catalyzed by either acids or bases.[5][6]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

-

Materials: 2-aminobenzaldehyde, acetone, sodium hydroxide, ethanol.

-

Procedure:

-

Dissolve 2-aminobenzaldehyde and acetone in ethanol in a round-bottom flask.

-

Slowly add a solution of sodium hydroxide in water to the mixture with stirring.

-

Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice water.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

The Doebner-von Miller Reaction (1881)

This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form quinolines.[7][8]

The Combes Quinoline Synthesis (1888)

The Combes synthesis utilizes the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.

The Conrad-Limpach-Knorr Synthesis (1887)

This method involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones (at lower temperatures) or 2-quinolones (at higher temperatures).[9]

Table 1: Comparative Yields of Classical Quinoline Syntheses

| Synthesis Method | Reactants | Product | Reported Yield (%) |

| Skraup Synthesis | Aniline, Glycerol, Nitrobenzene | Quinoline | 84-91[4] |

| Friedländer Synthesis | 2-Aminoaryl ketones, α-Methylene carbonyls | Substituted Quinolines | Up to 94[10] |

| Doebner-von Miller | Anilines, α,β-Unsaturated carbonyls | Substituted Quinolines | Varies |

| Combes Synthesis | Anilines, β-Diketones | 2,4-Disubstituted Quinolines | Varies |

| Conrad-Limpach | Anilines, β-Ketoesters | 4-Quinolones | Varies |

Quinolines as Therapeutic Agents: From Malaria to Modern Targeted Therapies

The therapeutic potential of the quinoline scaffold was first realized with the discovery of quinine, an alkaloid extracted from the bark of the Cinchona tree, as a potent antimalarial agent. This discovery spurred the development of synthetic quinoline-based drugs.

The Antimalarial Quinolines: Quinine and Chloroquine

Quinine and its synthetic analog, chloroquine, have been mainstays in the treatment and prophylaxis of malaria for decades.[11] Their primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite.[12][13]

During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin within its acidic food vacuole.[13] Chloroquine, a weak base, accumulates to high concentrations in this acidic environment and is believed to cap the growing hemozoin crystals, preventing further polymerization.[12][14] The resulting buildup of free heme is toxic to the parasite.[12]

The Fluoroquinolones: A Revolution in Antibacterial Therapy

The development of fluoroquinolones, beginning with the discovery of nalidixic acid in 1962 as a byproduct of chloroquine synthesis, marked a significant advancement in antibacterial chemotherapy.[15][16] The addition of a fluorine atom to the quinolone ring dramatically expanded the spectrum of activity.[15]

Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[17][18] These enzymes are crucial for DNA replication, recombination, and repair. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[17] Fluoroquinolones stabilize the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death.[18]

Experimental Protocol: Synthesis of a Fluoroquinolone Core

This protocol outlines the formation of the quinolone core, a key step in the synthesis of many fluoroquinolones, based on the Gould-Jacobs reaction.[19]

-

Materials: 3-Chloro-4-fluoroaniline, diethyl ethoxymethylenemalonate (EMME), diphenyl ether.

-

Procedure:

-

Condensation: A mixture of 3-chloro-4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-140°C for 1-2 hours. The ethanol formed during the reaction is distilled off.

-

Cyclization: The resulting anilinomethylene malonate is added to a high-boiling point solvent such as diphenyl ether and heated to approximately 250°C. This thermal cyclization forms the ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Isolation: After cooling, the reaction mixture is diluted with a solvent like petroleum ether to precipitate the product. The solid is then collected by filtration and washed.

-

Modern Era: Quinoline-Based Kinase Inhibitors in Oncology

In recent years, the quinoline scaffold has been successfully utilized in the development of targeted cancer therapies, particularly kinase inhibitors.[20][21] These drugs are designed to block the activity of specific protein kinases that are aberrantly activated in cancer cells, driving their proliferation and survival.

Lapatinib: A dual tyrosine kinase inhibitor that targets both the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR).[22][23] Overexpression of HER2 is a key driver in a significant portion of breast cancers.[23] Lapatinib binds to the intracellular ATP-binding site of these receptors, inhibiting their kinase activity and blocking downstream signaling pathways such as the PI3K/Akt and MAPK pathways.[22][23]

Bosutinib: A dual inhibitor of the Bcr-Abl and Src family kinases.[24] The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML).[25] Bosutinib targets the ATP-binding site of these kinases, inhibiting their activity and suppressing the growth of cancer cells.[25]

Table 2: IC50 Values of Representative Quinoline-Based Kinase Inhibitors

| Inhibitor | Target Kinase(s) | IC50 (nM) | Disease Indication |

| Lapatinib | HER2, EGFR | 10.8 (HER2), 10.2 (EGFR) | HER2-positive Breast Cancer |

| Bosutinib | Bcr-Abl, Src | 1.2 (Src) | Chronic Myeloid Leukemia |

Note: IC50 values can vary depending on the assay conditions.

Conclusion

The journey of quinoline and its derivatives, from their discovery in coal tar to their current role as sophisticated, life-saving medicines, is a testament to the power of organic and medicinal chemistry. The foundational synthetic methods developed over a century ago continue to be relevant, while our increasing understanding of molecular biology has enabled the rational design of highly targeted quinoline-based therapeutics. For researchers and professionals in drug development, a deep appreciation of the history, synthesis, and mechanisms of action of this remarkable class of compounds is essential for driving future innovations and addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. iipseries.org [iipseries.org]

- 3. uop.edu.pk [uop.edu.pk]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Quinolones: Historical development and use | Infection Update [infectweb.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline antimalarials: mechanisms of action and resistance [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 14. pnas.org [pnas.org]

- 15. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 23. benchchem.com [benchchem.com]

- 24. minicule.com [minicule.com]

- 25. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]

The Quinoline Ring System: A Comprehensive Guide to its Fundamental Reactions

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its fundamental reactivity is paramount for the rational design and synthesis of novel quinoline-based compounds. This in-depth technical guide provides a detailed exploration of the core reactions of the quinoline ring system, including electrophilic and nucleophilic substitutions, oxidation, reduction, and cycloaddition reactions. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key transformations are provided. Visualizations of reaction mechanisms and experimental workflows are presented using Graphviz to facilitate a deeper understanding of the underlying chemical principles.

Electrophilic Substitution Reactions

Electrophilic substitution in quinoline predominantly occurs on the electron-rich benzene ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. The substitution typically takes place at the C-5 and C-8 positions.[1][2][3] This regioselectivity is dictated by the stability of the intermediate carbocation (Wheland intermediate), where substitution at C-5 and C-8 allows for the positive charge to be delocalized over two aromatic rings without disrupting the pyridine ring's aromaticity.[3] These reactions generally require vigorous conditions due to the overall reduced nucleophilicity of the bicyclic system compared to benzene.[2]

Nitration

Nitration of quinoline is typically achieved by treatment with a mixture of fuming nitric acid and concentrated sulfuric acid, yielding a mixture of 5-nitroquinoline and 8-nitroquinoline.[2]

Table 1: Quantitative Data for the Nitration of Quinoline

| Product | Reagents | Temperature (°C) | Yield (%) | Reference |

| 5-Nitroquinoline & 8-Nitroquinoline | fuming HNO₃, H₂SO₄ | Not Specified | Mixture | [2] |

Experimental Protocol: Nitration of Quinoline

-

Reagent Preparation: Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline in concentrated sulfuric acid.

-

Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture to the quinoline solution while maintaining a low temperature with an ice bath.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently under reflux for several hours.

-

Work-up and Isolation: Pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until alkaline. The nitroquinoline products will precipitate and can be collected by filtration. The mixture of 5- and 8-nitroquinoline can be separated by chromatography.

Visualization of Electrophilic Substitution Mechanism (Nitration)

Caption: Mechanism of electrophilic nitration of quinoline.

Sulfonation

Sulfonation of quinoline with fuming sulfuric acid at elevated temperatures results in the formation of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[2] The reaction temperature can influence the product distribution.

Table 2: Quantitative Data for the Sulfonation of Quinoline

| Product | Reagents | Temperature (°C) | Yield (%) | Reference |

| Quinoline-8-sulfonic acid & Quinoline-5-sulfonic acid | fuming H₂SO₄ | 220 | Mixture | [2] |

Experimental Protocol: Sulfonation of Quinoline

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place quinoline.

-

Addition of Sulfonating Agent: Carefully add fuming sulfuric acid to the quinoline.

-

Reaction: Heat the reaction mixture to 220°C and maintain this temperature for several hours.

-

Work-up and Isolation: Allow the reaction mixture to cool and then carefully pour it into a beaker of cold water. Neutralize the solution with a base (e.g., calcium carbonate) to precipitate the sulfonic acids as their salts. The products can then be isolated by filtration and purified by recrystallization.

Halogenation

Bromination of quinoline can be achieved using bromine in the presence of concentrated sulfuric acid, yielding a mixture of 5-bromoquinoline and 8-bromoquinoline.

Nucleophilic Substitution Reactions

The pyridine ring of quinoline is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions.[2] These reactions often require harsh conditions or the presence of a good leaving group on the ring.

Amination (Chichibabin Reaction)

The direct amination of quinoline can be accomplished via the Chichibabin reaction, where quinoline is heated with sodium amide in an inert solvent like liquid ammonia to produce 2-aminoquinoline.[2][4] The reaction proceeds through a nucleophilic addition-elimination mechanism involving a hydride shift.[4]

Table 3: Quantitative Data for the Amination of Quinoline

| Product | Reagents | Temperature (°C) | Yield (%) | Reference |

| 2-Aminoquinoline | NaNH₂, liquid NH₃ | 100 | Moderate to Good | [2][4] |

Experimental Protocol: Chichibabin Reaction of Quinoline

-

Reaction Setup: In a flask equipped with a dry ice condenser and a stirrer, place liquid ammonia.

-

Reagent Addition: Add sodium metal to the liquid ammonia to form a blue solution, then add a catalytic amount of ferric nitrate to facilitate the formation of sodium amide (the blue color will disappear).

-

Addition of Quinoline: Add quinoline to the sodium amide suspension in liquid ammonia.

-

Reaction: Heat the reaction mixture to around 100°C (under pressure) for several hours.

-

Work-up and Isolation: After the reaction is complete, carefully quench the reaction with ammonium chloride. Evaporate the ammonia and add water to the residue. The 2-aminoquinoline can be extracted with an organic solvent and purified by recrystallization or chromatography.

Visualization of Nucleophilic Substitution Mechanism (Chichibabin Reaction)

Caption: Mechanism of the Chichibabin amination of quinoline.

Hydroxylation

Heating quinoline with solid potassium hydroxide at high temperatures results in the formation of 2-hydroxyquinoline (carbostyril).[2]

Table 4: Quantitative Data for the Hydroxylation of Quinoline

| Product | Reagents | Temperature (°C) | Yield (%) | Reference |

| 2-Hydroxyquinoline | KOH | 220 | Not Specified | [2] |

Experimental Protocol: Synthesis of 2-Hydroxyquinoline

-

Reaction Setup: In a high-temperature resistant vessel, place quinoline and powdered potassium hydroxide.

-

Reaction: Heat the mixture to 220°C and maintain this temperature for several hours.

-

Work-up and Isolation: Cool the reaction mixture and dissolve it in water. Acidify the solution with an acid (e.g., hydrochloric acid) to precipitate the 2-hydroxyquinoline. The product can be collected by filtration and purified by recrystallization.

Oxidation and Reduction Reactions

Oxidation

The quinoline ring is relatively resistant to oxidation. However, under vigorous conditions, the benzene ring can be cleaved. Oxidation with alkaline potassium permanganate cleaves the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid).[5][6]

Table 5: Quantitative Data for the Oxidation of Quinoline

| Product | Reagents | Conditions | Yield (%) | Reference |

| Pyridine-2,3-dicarboxylic acid | Alkaline KMnO₄ | Vigorous | Low | [5][6] |

| Quinolinic acid | H₂O₂, copper salt | Not specified | Moderate | [7] |

| Quinolinic acid | Cobalt salt, O₂, aliphatic carboxylic acid | 40-150°C | up to 98% selectivity | [8] |

Experimental Protocol: Oxidation of Quinoline to Quinolinic Acid

-

Reaction Setup: In a round-bottom flask, dissolve quinoline in an aqueous solution of potassium hydroxide.

-

Addition of Oxidant: Slowly add a solution of potassium permanganate to the quinoline solution while stirring. The reaction is exothermic and should be controlled by cooling.

-

Reaction: After the addition is complete, heat the mixture under reflux for several hours until the purple color of the permanganate has disappeared.

-

Work-up and Isolation: Filter the hot solution to remove manganese dioxide. Acidify the filtrate with a mineral acid (e.g., sulfuric acid) to a pH of approximately 3. Quinolinic acid will precipitate upon cooling and can be collected by filtration.

Reduction

The pyridine ring of quinoline is more readily reduced than the benzene ring. Catalytic hydrogenation over platinum or nickel catalysts typically yields 1,2,3,4-tetrahydroquinoline.[2][9][10]

Table 6: Quantitative Data for the Reduction of Quinoline

| Product | Reagents/Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Reference |

| 1,2,3,4-Tetrahydroquinoline | H₂, Pd/C | 20 | 50 | 86.6-97.8 | [9] |

| 1,2,3,4-Tetrahydroquinoline | H₂O, Co catalyst (electrocatalytic) | Ambient | Ambient | up to 94 | [10] |

| 1,2,3,4-Tetrahydroquinoline | H₂, Ni catalyst | 100 | 100 | Varies | [11] |

Experimental Protocol: Catalytic Hydrogenation of Quinoline

-

Reaction Setup: In a high-pressure autoclave, place quinoline, a suitable solvent (e.g., ethanol or acetic acid), and the hydrogenation catalyst (e.g., 10% Pd/C).

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the specified temperature and stir vigorously for the required reaction time.

-

Work-up and Isolation: After the reaction is complete, cool the autoclave, and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure, and the resulting 1,2,3,4-tetrahydroquinoline can be purified by distillation.

Cycloaddition Reactions

The quinoline ring can participate in cycloaddition reactions, although these are less common than substitution reactions. Photochemical cycloadditions have emerged as a powerful tool for the dearomatization of quinolines, providing access to complex three-dimensional structures.[1][12][13][14]

Photochemical [4+2] and [2+2] Cycloadditions

Quinoline can undergo photochemical cycloaddition reactions with alkenes. These reactions, often sensitized, can lead to the formation of various cycloadducts, providing rapid access to complex polycyclic frameworks.[1][12] The regioselectivity (ortho, meta, or para) can be influenced by the reaction conditions and the nature of the alkene.

Experimental Protocol: General Procedure for Photochemical Cycloaddition

-

Reaction Setup: In a quartz reaction vessel, dissolve the quinoline derivative and the alkene in a suitable degassed solvent. Add a photosensitizer if required.

-

Irradiation: Irradiate the solution with a UV lamp of the appropriate wavelength while maintaining a constant temperature.

-

Monitoring: Monitor the progress of the reaction by techniques such as TLC or GC-MS.

-

Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting cycloadducts can be isolated and purified by column chromatography.

Named Reactions for Quinoline Synthesis

Several classic named reactions provide efficient routes to the quinoline core structure.

Skraup Synthesis

The Skraup synthesis is a cyclization reaction between an aniline, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to form a quinoline.[2][15] The reaction is highly exothermic.

Visualization of the Skraup Synthesis Workflow

Caption: General experimental workflow for the Skraup synthesis.

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base, to yield a substituted quinoline.[16][17][18]

Doebner-von Miller Reaction

This reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol. Aniline reacts with the α,β-unsaturated carbonyl compound in the presence of an acid catalyst to form a substituted quinoline.

This guide provides a foundational overview of the key reactions of the quinoline ring system. The provided protocols and data serve as a starting point for researchers to explore the rich chemistry of this important heterocyclic scaffold. Further optimization and exploration of these reactions will undoubtedly lead to the discovery of novel quinoline derivatives with significant applications in science and technology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. uop.edu.pk [uop.edu.pk]

- 3. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 7. US4549024A - Oxidation of quinoline to quinolinic acid - Google Patents [patents.google.com]

- 8. US3829432A - Process for the oxidation of quinoline - Google Patents [patents.google.com]

- 9. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Skraup reaction - Wikipedia [en.wikipedia.org]

- 16. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 8-Bromo-2-methylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds. Derivatives of quinoline are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline core is a critical step in the synthesis of novel therapeutic agents. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a broad substrate scope, mild reaction conditions, and excellent functional group tolerance, making it highly valuable in drug discovery and development.

These application notes provide a detailed guide to performing Suzuki coupling reactions with 8-bromo-2-methylquinoline derivatives to synthesize a variety of 2-methyl-8-arylquinolines. Such compounds are of significant interest for screening in drug discovery programs.

Data Presentation: Illustrative Suzuki Coupling Reactions

While comprehensive quantitative data for the Suzuki coupling of 8-bromo-2-methylquinoline with a wide array of boronic acids is not extensively tabulated in the literature, the following table summarizes representative reactions and yields for structurally similar 8-bromoquinoline derivatives. These examples serve as a strong predictive model for the expected outcomes with 8-bromo-2-methylquinoline.

| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90-110 | 12 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | ~90 |

| 3 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~92 |

| 4 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 24 | ~88 |

| 5 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | ~75-85 |

| 6 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~70-80 |

Note: The yields are based on reported values for analogous Suzuki-Miyaura couplings of other 8-bromoquinoline systems and should be considered as representative. Optimization of reaction conditions may be necessary to achieve comparable or higher yields for 8-bromo-2-methylquinoline.

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction of 8-bromo-2-methylquinoline with an arylboronic acid.

Materials

-

8-Bromo-2-methylquinoline

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent system (e.g., Toluene and Water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

-

Round-bottom flask or reaction tube

-

Condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus

General Procedure

-

Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar and a condenser, add 8-bromo-2-methylquinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) at least three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent system. A common choice is a biphasic mixture of toluene and water (e.g., 4:1 v/v, 5 mL total).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%) to the reaction mixture under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously for the required time (usually 12-24 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

-

Characterization: Characterize the purified 2-methyl-8-arylquinoline product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

General Experimental Workflow

The diagram below outlines the typical workflow for the synthesis and purification of 2-methyl-8-arylquinolines via Suzuki coupling.

Caption: General workflow for Suzuki coupling of 8-bromo-2-methylquinoline.

Application Notes and Protocols: The Versatile Role of 8-Bromo-2-methylquinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-Bromo-2-methylquinoline as a key intermediate in medicinal chemistry. This versatile building block offers a reactive handle for the synthesis of a diverse range of derivatives with potential therapeutic applications in oncology, neurodegenerative diseases, and bioimaging. Detailed protocols for key functionalization reactions and illustrative biological data for derivative classes are presented below.

Introduction

8-Bromo-2-methylquinoline is a substituted quinoline that serves as a valuable scaffold in drug discovery. The presence of a bromine atom at the 8-position allows for facile derivatization through various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, amino, and alkynyl moieties. The 2-methyl group can also be a site for further chemical modification. This structural versatility makes 8-Bromo-2-methylquinoline an attractive starting material for generating libraries of compounds for biological screening.

Key Applications and Derivative Classes

Derivatives of 8-Bromo-2-methylquinoline have shown promise in several therapeutic areas:

-

Anticancer Agents: Functionalization of the 8-position has led to the development of potent inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

-

Neuroprotective Agents: Modification of the quinoline core has yielded compounds with the potential to treat neurodegenerative diseases by inhibiting enzymes like cholinesterases and monoamine oxidase B (MAO-B).

-